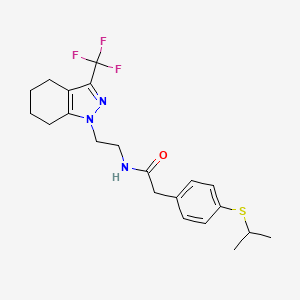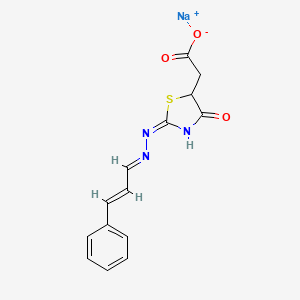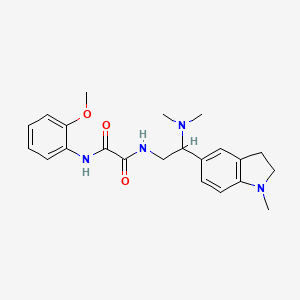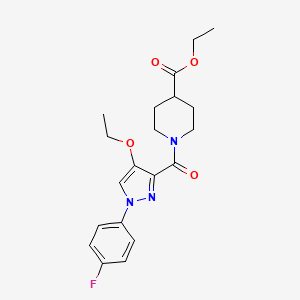
2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an isopropylthio group, a phenyl ring, a trifluoromethyl group, and an indazole ring. These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods such as trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials . The reactions involving this group are an active area of research.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the properties of compounds, making them an important subgroup of fluorinated compounds .Aplicaciones Científicas De Investigación
- Application : Researchers have developed a catalytic protodeboronation method using a radical approach. This protocol enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation. By pairing this method with a Matteson–CH₂–homologation, scientists can achieve this previously unknown reaction .
- Application : The compound you mentioned can serve as a key intermediate for synthesizing trifluoromethylpyridines. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained in good yield via a simple one-step reaction .
- Application : Researchers have explored radical trifluoromethylation of carbon-centered intermediates. This approach allows for the introduction of trifluoromethyl groups into complex molecules, enhancing their properties .
Catalytic Protodeboronation for Alkene Hydromethylation
Synthesis of Trifluoromethylpyridines
Radical Trifluoromethylation
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3OS/c1-14(2)29-16-9-7-15(8-10-16)13-19(28)25-11-12-27-18-6-4-3-5-17(18)20(26-27)21(22,23)24/h7-10,14H,3-6,11-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSOJBJBCWYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)


![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)
![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)

![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)

